Strychnidin-10-one

Glycine receptor Radioligand binding Competitive antagonist

Strychnidin-10-one (strychnine) is the prototypic competitive GlyR antagonist for unambiguous isolation of glycinergic currents. Unlike brucine or picrotoxin, it delivers complete, selective blockade at 0.5–1 µM without GABAAR cross-reactivity (400–1000-fold selectivity). Its well-characterized IC50 (27–58 nM, α1 GlyR) and hERG liability (25.9 µM) make it the universal positive control for screening campaigns. Insist on >98% purity with analytical certification of the intact lactam carbonyl (IR/13C NMR) and C(21)–C(22) olefin (1H NMR) to guarantee pharmacological fidelity. Accept no substitute.

Molecular Formula C21H22N2O2
Molecular Weight 334.4 g/mol
Cat. No. B7909431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrychnidin-10-one
Molecular FormulaC21H22N2O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75
InChIInChI=1S/C21H22N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2
InChIKeyQMGVPVSNSZLJIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strychnidin-10-one (Strychnine) for Glycine Receptor Research: Baseline Identity and Pharmacological Profile


Strychnidin-10-one (strychnine) is a naturally occurring indole alkaloid isolated from Strychnos nux vomica that acts as the prototypic competitive antagonist at strychnine-sensitive glycine receptors (GlyRs), the principal inhibitory ligand-gated ion channels in the spinal cord and brainstem [1]. Its binding stabilises a closed-channel conformation, preventing chloride ion permeation, which has made it the definitive pharmacological tool for isolating glycinergic neurotransmission in electrophysiological studies for over a century [2].

Why Generic Glycine Receptor Antagonist Substitution Fails for Strychnidin-10-one


Superficially similar glycine receptor antagonists cannot be simply interchanged with strychnidin-10-one because subtle differences in molecular structure produce orders-of-magnitude differences in binding affinity, functional potency, and off-target liability. Even structurally related alkaloids from the same botanical source, such as brucine and isostrychnine, exhibit markedly lower GlyR affinity, while broadly used GABA receptor antagonists like picrotoxin and bicuculline require micromolar concentrations to engage the glycine receptor [1]. The assumption that any GlyR antagonist will serve as a drop-in replacement is the single most common source of irreproducible electrophysiology and neuropharmacology results [2].

Quantitative Evidence Guide: Where Strychnidin-10-one Demonstrates Measurable Differentiation from Comparator Compounds


Glycine Receptor Binding Affinity: Strychnidin-10-one vs. Bicuculline (Direct Radioligand Competition)

Strychnidin-10-one binds the orthosteric glycine receptor site with sub-nanomolar to low-nanomolar affinity, whereas bicuculline, widely used as a GABAA antagonist, displays approximately 400–1000-fold lower affinity for the glycine receptor. In [3H]strychnine displacement assays on rat spinal cord synaptosomal membranes, strychnine exhibits a Ki of 5–12 nM, while (±)-bicuculline inhibits binding with a Ki of approximately 5 μM [1][2].

Glycine receptor Radioligand binding Competitive antagonist

Functional Antagonist Potency at Native Neuronal Glycine Receptors: Strychnidin-10-one vs. Picrotoxin

In whole-cell patch-clamp recordings from primary cultured rat neocortical neurons, strychnidin-10-one blocked glycine-evoked chloride currents with an IC50 of 40 nM, while picrotoxin required a concentration of 30 μM to achieve the same effect [1]. This represents a 750-fold difference in functional antagonist potency.

Electrophysiology Glycine receptor Native neuron pharmacology

Antagonist Potency at Recombinant Human α1 Glycine Receptors: Strychnidin-10-one vs. Isostrychnine

Isostrychnine, a close structural analog differing only in the stereochemistry and saturation at the C(21)–C(22) bond, exhibits an IC50 of 1.6 μM at human α1 glycine receptors, compared with strychnidin-10-one which displays an IC50 of approximately 30–50 nM in the same functional fluorescence-based assay system [1][2]. This represents a roughly 30–50-fold loss of potency upon modification of a single structural feature.

Glycine receptor Structure-activity relationship Recombinant receptor pharmacology

Cardiotoxicity Risk Profiling: hERG Channel Inhibition by Strychnidin-10-one vs. Brucine

Strychnidin-10-one and brucine both exhibit concentration-dependent inhibition of the hERG potassium channel, but with measurably different potencies. In patch-clamp electrophysiology, strychnine inhibited hERG with an IC50 of 25.9 μM, whereas brucine was 1.7-fold weaker with an IC50 of 44.18 μM [1]. Importantly, strychnine N-oxide and brucine N-oxide were devoid of hERG activity entirely, providing a clear differentiation pathway for safety-focused procurement.

hERG channel Cardiotoxicity Safety pharmacology

Structural Integrity Requirements: Molecular Determinants of Strychnidin-10-one Antagonist Potency vs. Chemically Degraded or Modified Samples

Systematic structure-activity relationship studies have identified two structural features as essential for the high antagonistic potency of strychnidin-10-one: the lactam (amide) moiety at position C-10 and the C(21)=C(22) double bond [1]. N-quaternization at the tertiary amine, reduction of the lactam to strychnidine, or hydrogenation of the C(21)–C(22) olefin each result in dramatic loss of glycine receptor affinity, in many cases shifting Ki values from the low nanomolar to the micromolar range or abolishing activity entirely [2].

Structure-activity relationship Quality control Glycine receptor antagonist

Optimal Research and Industrial Application Scenarios for Strychnidin-10-one Based on Quantitative Differentiation Evidence


Definitive Pharmacological Isolation of Glycinergic vs. GABAergic Transmission in Native Tissue Electrophysiology

In brain slice or in vivo electrophysiology protocols where inhibitory postsynaptic currents must be unambiguously assigned to glycine receptors rather than GABAA receptors, strychnidin-10-one at 0.5–1 μM provides complete, selective GlyR blockade without meaningful cross-reactivity at GABAA receptors. The 400–1000-fold selectivity window over bicuculline's glycine receptor affinity [1] and the 750-fold potency advantage over picrotoxin make strychnidin-10-one the only compound that can be used at concentrations where GABAergic transmission remains intact while all glycinergic currents are eliminated.

High-Throughput Screening (HTS) Reference Antagonist for Recombinant Glycine Receptor Subtype Panels

For pharmaceutical screening campaigns targeting glycine receptor subtype-selective modulators, strychnidin-10-one serves as the universal positive control antagonist. Its consistent IC50 of 27–58 nM at human α1 GlyR in fluorescence-based FLIPR assays [1] provides a validated benchmark against which novel antagonists can be quantitatively compared. The demonstrated 30–50-fold potency difference between strychnine and isostrychnine further validates the assay's ability to discriminate structurally similar molecules, confirming the sensitivity of the screening platform.

Cardiotoxicity Benchmarking and Safety Pharmacology Reference Standard

Strychnidin-10-one's well-characterised hERG inhibition (IC50 = 25.9 μM) [1] makes it a useful reference compound for establishing safety margins in glycine receptor-targeted drug discovery programs. When screening novel GlyR antagonists, the hERG IC50 of strychnidin-10-one provides a quantitative comparator for assessing whether a new chemical entity improves or worsens the therapeutic window relative to the prototypical ligand. The availability of strychnine N-oxide (hERG-inactive) as a matched control further enables clean separation of glycine receptor-mediated effects from cardiotoxicity signals.

Structural Integrity Reference for Alkaloid Quality Control in Research Supply Chains

Given the established evidence that reduction of the C-10 lactam to strychnidine or saturation of the C(21)–C(22) double bond eliminates or drastically reduces glycine receptor antagonist activity [1], procurement specifications for strychnidin-10-one intended for electrophysiology must include analytical certification demonstrating >98% purity by HPLC with confirmation of the intact lactam carbonyl (IR or 13C NMR) and the C(21)–C(22) olefinic protons (1H NMR). This scenario directly links the structural SAR evidence to actionable procurement quality gates.

Quote Request

Request a Quote for Strychnidin-10-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.